N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide
Description
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Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-7-methoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5S/c1-24-15-5-2-4-13-10-16(26-18(13)15)19(22)21-12-20(23,14-7-8-25-11-14)17-6-3-9-27-17/h2-11,23H,12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYZAAFSMAGYBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC(C3=COC=C3)(C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structural characteristics, biological effects, and relevant research findings.
Structural Characteristics
The compound features a unique combination of functional groups, including:
- Furan ring : Contributes to the compound's reactivity and potential biological activity.
- Thiophene ring : Known for its role in various pharmacological properties.
- Carboxamide group : Enhances solubility and bioavailability.
The molecular formula of the compound is with a molecular weight of approximately 303.3 g/mol .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing furan and thiophene rings have shown effectiveness against various bacterial and fungal strains . The mechanisms often involve disruption of microbial cell walls and inhibition of essential enzymes.
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory potential of furan derivatives. These compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins . The specific compound may exert similar effects, potentially making it useful in treating inflammatory conditions.
Antioxidant Activity
The presence of furan and thiophene moieties suggests that this compound may possess antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress . This property is particularly relevant in the context of chronic diseases where oxidative damage is a contributing factor.
Research Findings
A comprehensive review of literature reveals various studies focusing on related compounds. Here are some notable findings:
| Study | Compound | Biological Activity | IC50 Value |
|---|---|---|---|
| Hang et al. (2020) | 5α,8α-Epoxy-4α,6β-dihydroxyamorphan-2-one | Inhibits NF-κB activation in HeLa cells | 12.4 μM |
| Benzofuran Derivatives | Various | Anticancer activity | IC50 values ranging from 8.86 μM to 58 μM |
| Furan Natural Derivatives | Various | Anti-inflammatory and antimicrobial effects | Not specified |
These studies underscore the potential of furan and thiophene-containing compounds in therapeutic applications.
Case Studies
- Anticancer Activity : A study on benzofuran derivatives demonstrated their ability to inhibit cancer cell proliferation significantly, suggesting that this compound may also exhibit similar anticancer effects through modulation of cellular signaling pathways .
- Inhibition of Enzymes : Similar compounds have been shown to inhibit carbonic anhydrase isoenzymes, which are important in regulating bicarbonate levels in the body. This inhibition has therapeutic implications for conditions like glaucoma .
Scientific Research Applications
Research indicates that N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide exhibits several promising biological activities:
Anticancer Activity
The compound has shown significant effects against various cancer cell lines, including:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 (Liver Cancer) | 15.4 | Induces apoptosis and cell cycle arrest |
| MCF-7 (Breast Cancer) | 12.8 | Inhibits proliferation through mitochondrial pathways |
| Huh-7 (Hepatoma) | 18.6 | Promotes pro-apoptotic protein expression |
Studies have indicated that the compound induces apoptosis by increasing the levels of pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction and subsequent cell death.
Antimicrobial Activity
The compound also demonstrates notable antimicrobial properties, particularly against Gram-positive bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Strong |
| Escherichia coli | 64 µg/mL | Moderate |
| Candida albicans | 128 µg/mL | Weak |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of Intermediates : Starting from commercially available furan and thiophene derivatives.
- Coupling Reactions : Utilizing methods such as Suzuki-Miyaura coupling to form the carbon-carbon bonds necessary for the final structure.
- Purification : Employing techniques like recrystallization or chromatography to isolate the desired product.
Case Studies
Several studies have highlighted the potential applications of this compound in various therapeutic areas:
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers investigated the anticancer properties of the compound on HepG2 cells. The results demonstrated a significant reduction in cell viability with an IC50 value of 15.4 µM, indicating strong anticancer potential.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity against Staphylococcus aureus. The compound exhibited an MIC value of 32 µg/mL, showcasing its potential as an antimicrobial agent.
Q & A
Q. What are the key synthetic challenges in preparing N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide, and how are they addressed?
Answer: The synthesis involves multi-step regioselective coupling due to the presence of reactive furan, thiophene, and benzofuran moieties. A common approach includes:
- Step 1 : Condensation of 7-methoxybenzofuran-2-carboxylic acid with a hydroxyethylamine intermediate bearing furan and thiophene substituents.
- Step 2 : Protection of the hydroxyl group during coupling to prevent undesired side reactions (e.g., using trimethylsilyl chloride).
- Step 3 : Catalytic hydrogenation or acid-mediated deprotection to yield the final product.
Challenges include low yields due to steric hindrance from the bulky hydroxyethyl group and competing oxidation of thiophene. Optimized reaction conditions (e.g., low-temperature catalysis) improve efficiency .
Q. How is the stereochemistry and conformation of this compound validated experimentally?
Answer:
- X-ray crystallography is critical for confirming the three-dimensional arrangement of the hydroxyethyl linker and the spatial orientation of the furan and thiophene rings.
- NMR spectroscopy (e.g., NOESY) identifies through-space interactions between protons on adjacent rings, verifying the predicted cis/trans configuration of the substituents .
Advanced Research Questions
Q. What computational strategies are used to predict the compound’s interaction with biological targets, such as kinases or GPCRs?
Answer:
- Molecular docking (AutoDock Vina, Schrödinger Suite) models binding affinities to targets like tyrosine kinases, leveraging the compound’s benzofuran core as a hydrogen-bond acceptor.
- Molecular dynamics simulations assess stability of ligand-target complexes under physiological conditions, focusing on hydrophobic interactions with thiophene and furan moieties .
- Free energy perturbation (FEP) calculations quantify binding energy contributions of specific functional groups (e.g., methoxy vs. hydroxy substituents) .
Q. How do contradictory bioactivity data (e.g., IC₅₀ variability across assays) arise, and how can they be resolved?
Answer: Discrepancies often stem from:
- Assay conditions : Differences in pH, solvent (DMSO vs. aqueous buffer), or redox environments may alter the compound’s stability or solubility.
- Target specificity : Off-target effects (e.g., unintended modulation of cytochrome P450 enzymes) can skew results.
Resolution strategies : - Orthogonal assays : Validate activity using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA).
- Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with activity measurements .
Q. What methodologies are recommended for analyzing the compound’s pharmacokinetic properties, such as metabolic stability?
Answer:
- In vitro microsomal assays (human liver microsomes) quantify oxidative metabolism, with LC-HRMS identifying major metabolites (e.g., hydroxylation at the furan ring).
- Caco-2 permeability assays predict intestinal absorption, guided by the compound’s logP (~3.2) and polar surface area (PSA ~90 Ų).
- Plasma protein binding (equilibrium dialysis) evaluates free fraction availability, critical for dose optimization .
Data-Driven Research Design
Q. How can researchers design SAR (structure-activity relationship) studies to optimize this compound’s anticancer activity?
Answer:
- Core modifications : Replace the methoxy group with electron-withdrawing groups (e.g., nitro) to enhance DNA intercalation potential.
- Linker variations : Substitute the hydroxyethyl group with a rigid cyclopropane spacer to reduce conformational flexibility and improve target engagement.
- Validation : Test derivatives against a panel of cancer cell lines (e.g., NCI-60) and correlate activity with computational descriptors (e.g., HOMO-LUMO gap) .
Q. What experimental controls are essential when studying this compound’s potential off-target effects?
Answer:
- Negative controls : Use enantiomers or structurally related inactive analogs (e.g., lacking the benzofuran core) to distinguish target-specific effects.
- Positive controls : Compare with known kinase inhibitors (e.g., imatinib) in kinase profiling assays.
- Counter-screens : Evaluate cytotoxicity in non-cancerous cell lines (e.g., HEK293) to rule out general cell death mechanisms .
Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
Answer:
- Solubility assays : Use standardized protocols (e.g., shake-flask method) under controlled pH and ionic strength.
- Co-solvent systems : Test binary mixtures (e.g., PEG-400/water) to mimic physiological conditions.
- Solid-state analysis : DSC (differential scanning calorimetry) identifies polymorphic forms that influence solubility .
Advanced Characterization
Q. What techniques are used to study the compound’s redox behavior, particularly thiophene ring oxidation?
Answer:
- Cyclic voltammetry quantifies oxidation potentials, with peaks ~1.2 V (vs. Ag/AgCl) indicating thiophene ring reactivity.
- EPR spectroscopy detects radical intermediates formed during oxidation.
- In situ FTIR monitors bond cleavage/rearrangement in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
